GW3965 is a synthetic, highly specific agonist for Liver X Receptors (LXRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. [, , , , , ] This compound plays a significant role in scientific research as a tool to investigate the biological roles of LXRs in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of GW3965 involves several chemical reactions to construct its unique molecular framework. Although specific proprietary details of the synthesis process are often not disclosed, it is known that the compound can be synthesized through a multi-step organic synthesis involving various intermediates. The final product is typically purified using techniques such as chromatography to ensure high purity suitable for biological assays. The compound is soluble in dimethyl sulfoxide, which facilitates its use in in vitro experiments .
The molecular structure of GW3965 features a complex arrangement that allows it to effectively bind to and activate liver X receptors. Its chemical formula is C22H24N2O2S, with a molecular weight of approximately 368.50 g/mol. The structure includes a thiazole ring, which is critical for its receptor binding affinity. The specific three-dimensional conformation of GW3965 enables it to interact with the ligand-binding domains of LXRs, thus influencing gene expression related to lipid metabolism .
Property | Value |
---|---|
Molecular Formula | C22H24N2O2S |
Molecular Weight | 368.50 g/mol |
Solubility | Soluble in DMSO |
Structure Type | Agonist for LXRs |
GW3965 undergoes various chemical reactions when interacting with biological systems. Upon administration, it activates LXRs, leading to downstream effects on gene expression related to lipid metabolism and inflammation. It has been shown to modulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1), thereby promoting lipid homeostasis . Additionally, GW3965 can repress pro-inflammatory cytokine production in immune cells, indicating its potential role in managing inflammatory responses .
The mechanism by which GW3965 exerts its effects primarily involves the activation of liver X receptors. Upon binding to LXRs, GW3965 induces conformational changes that facilitate the recruitment of coactivators and the transcriptional machinery required for gene expression modulation. This activation enhances the transcription of genes involved in cholesterol transport and fatty acid metabolism while simultaneously suppressing inflammatory pathways.
GW3965 exhibits several physical and chemical properties that are relevant for its application in research and potential therapeutic use:
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Stability | Stable under proper storage conditions |
GW3965 has shown promise in various scientific applications:
GW3965 hydrochloride (Chemical Name: 3-[3-[[2-Chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]-benzeneacetic acid, hydrochloride; CAS No: 405911-17-3) is a white crystalline solid with a molecular weight of 618.51 g/mol and the molecular formula C~33~H~31~ClF~3~NO~3~·HCl [3] [6] [9]. Key physicochemical characteristics include high solubility in dimethyl sulfoxide (DMSO) (48 mg/mL; ~100 mM) and moderate solubility in ethanol (12.4 mg/mL; ~20 mM), facilitating in vitro and in vivo studies [6] [9]. Its structure features a tertiary amine core linked to a 2-chloro-3-(trifluoromethyl)benzyl group and a 2,2-diphenylethyl moiety, terminating in a carboxylic acid functional group critical for receptor interaction [3]. Biochemical assays confirm its stability under standard laboratory storage conditions (-20°C) for over two years [6].
Table 1: Fundamental Physicochemical Properties of GW3965 Hydrochloride
Property | Value | Source/Assay |
---|---|---|
Molecular Formula | C~33~H~31~ClF~3~NO~3~·HCl | High-resolution MS [9] |
Molecular Weight | 618.51 g/mol | Calculated [9] |
CAS Number | 405911-17-3 | Chemical registry [3] [6] |
Purity | >98%–99.88% (HPLC) | Analytical HPLC [3] [6] |
Solubility (DMSO) | 48 mg/mL (100.08 mM) | Experimental [9] |
Solubility (Ethanol) | 12.4 mg/mL (20.05 mM) | Experimental [9] |
Physical State | White solid | Observation [6] |
GW3965 functions as a dual agonist for both LXR isoforms (LXRα/NR1H3 and LXRβ/NR1H2) but exhibits significant potency differences. Cell-based reporter gene assays demonstrate higher potency for LXRβ (EC~50~ = 30–42 nM) compared to LXRα (EC~50~ = 97–190 nM) [3] [7] [9]. This β-selectivity arises from stronger ligand-induced conformational changes in the LXRβ ligand-binding domain (LBD), enhancing coactivator recruitment (e.g., steroid receptor coactivator-1 (SRC-1) with EC~50~ = 125 nM in cell-free assays) [5] [9]. Functionally, GW3965 induces cholesterol efflux in human THP-1 macrophages (EC~50~ = 10–31 nM) and upregulates ABCA1 and ABCG1 expression in whole blood assays [3] [8]. While classified as a partial agonist relative to full agonists like T0901317, GW3965 uniquely stabilizes LXR conformations permitting corepressor binding (e.g., NCoR), contributing to its attenuated lipogenic gene induction (SREBP-1c, FASN) compared to full agonists [5] [8].
Table 2: Functional Potency of GW3965 Across LXR Isoforms and Cellular Systems
Assay System | Target/Readout | EC~50~ | Efficacy (%) | Source |
---|---|---|---|---|
Receptor Transactivation | ||||
Human LXRβ (COS7 cells) | GAL4-LXRβ Reporter | 15–42 nM | Full | [3] [9] |
Human LXRα (COS7 cells) | GAL4-LXRα Reporter | 97–190 nM | Full | [3] [9] |
Cellular Function | ||||
Human THP-1 macrophages | Cholesterol Efflux | 10–31 nM | 70–90 | [3] [9] |
Human whole blood | ABCA1 mRNA induction | ~1 µM | ~45 | [1] |
Human whole blood | ABCG1 mRNA induction | ~1 µM | ~55 | [1] |
Co-regulator Recruitment | ||||
FRET assay (THP-1) | GAL4-hLXRβ + SRC-1 | 27 nM | Full | [3] |
GW3965 demonstrates high selectivity for LXRs over closely related nuclear receptors but exhibits notable off-target interactions with pregnane X receptor (PXR/NR1I2) and constitutive androstane receptor (CAR/NR1I3). In comprehensive GAL4 reporter assays profiling human nuclear receptors:
The activation of PXR/CAR likely occurs indirectly or via weak ligand binding, potentially contributing to in vivo effects on xenobiotic metabolism pathways. This profile underscores GW3965’s utility for probing LXR-specific pathways while necessitating cautious interpretation of effects at high concentrations (>1 µM) in complex biological systems [10].
Table 3: Nuclear Receptor Selectivity Profile of GW3965
Nuclear Receptor | Symbol | Effect of GW3965 (≤10 µM) | Reported EC~50~ or Effective Concentration | Source |
---|---|---|---|---|
LXRα | NR1H3 | Agonist | 97–190 nM | [3] [10] |
LXRβ | NR1H2 | Agonist | 30–42 nM | [3] [10] |
Pregnane X Receptor | PXR/NR1I2 | Weak Agonist | 1–5 µM | [10] |
Constitutive Androstane Receptor | CAR/NR1I3 | Weak Agonist | 2–10 µM | [10] |
Farnesoid X Receptor | FXR/NR1H4 | No Effect | >10 µM | [10] |
RORγ | RORC | No Effect | >10 µM | [10] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: